

Physical and chemical properties of Methyl 4-cyanocyclohexanecarboxylate

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An In-depth Technical Guide to **Methyl 4-cyanocyclohexanecarboxylate** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the essential physical and chemical properties of **Methyl 4-cyanocyclohexanecarboxylate**, a versatile bifunctional building block. The narrative moves beyond a simple data repository to explain the causality behind its properties and applications, providing field-proven insights grounded in authoritative scientific data.

Core Molecular Identity and Structure

Methyl 4-cyanocyclohexanecarboxylate is a disubstituted cyclohexane derivative featuring two key functional groups: a methyl ester and a nitrile. These groups, positioned at opposite ends of a saturated carbocyclic scaffold, bestow upon the molecule a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Its formal IUPAC name is methyl 4-cyanocyclohexane-1-carboxylate.^[1] The molecule's structure allows for stereoisomerism, a critical consideration for its application in stereoselective synthesis and drug design.

Key Physicochemical and Computed Properties

The fundamental properties of **Methyl 4-cyanocyclohexanecarboxylate** are summarized below. This data is aggregated from authoritative chemical databases and provides a quantitative foundation for its handling and use in experimental settings.

| Property | Value | Source(s) |
|---------------------------|--|---------------------|
| Molecular Formula | C ₉ H ₁₃ NO ₂ | [1] |
| Molecular Weight | 167.20 g/mol | [1] |
| IUPAC Name | methyl 4-cyanocyclohexane-1-carboxylate | [1] |
| CAS Number | 32529-82-1 (unspecified stereochemistry) | [1] |
| 19145-95-0 (trans-isomer) | [1] | |
| 20704-70-5 (cis-isomer) | [1] | |
| Canonical SMILES | COC(=O)C1CCC(CC1)C#N | [1] |
| InChIKey | CKMQWNDVUWBSKV-UHFFFAOYSA-N | [1] |
| Polar Surface Area | 50.1 Å ² | [1] |
| LogP (Computed) | 1.41 | [1] |
| Storage | 2-8°C, Refrigerator | [2] |

The Critical Role of Stereoisomerism

The 1,4-disubstituted cyclohexane ring is not planar. It predominantly exists in a stable chair conformation to minimize angular and torsional strain. The two substituents—the methyl ester and the nitrile group—can be arranged on the same side of the ring's average plane (cis) or on opposite sides (trans).^{[3][4]} This seemingly subtle difference has profound implications for the molecule's three-dimensional shape, physical properties, and, crucially, its biological activity when incorporated into a larger molecule.

- **trans-isomer:** In the most stable chair conformation, both the cyano and methyl ester groups can occupy equatorial positions. This arrangement minimizes steric hindrance (1,3-diaxial interactions), resulting in a thermodynamically more stable isomer.
- **cis-isomer:** In any chair conformation, one substituent must occupy an axial position while the other is equatorial. This leads to greater steric strain compared to the trans-diequatorial conformer.

The choice between the cis and trans isomer is a critical decision in drug design, as the precise spatial orientation of functional groups dictates the ability of a drug molecule to bind to its biological target.^{[5][6]}

Caption: Chair conformations of trans and cis isomers.

Synthesis and Chemical Reactivity

Methyl 4-cyanocyclohexanecarboxylate is typically synthesized from precursors already containing the cyclohexane core. A common and efficient laboratory-scale synthesis involves the esterification of 4-cyanocyclohexanecarboxylic acid.

Experimental Protocol: Fischer Esterification of 4-Cyanocyclohexanecarboxylic Acid

This protocol describes a standard procedure for synthesizing the target compound. The causality behind each step is explained to ensure reproducibility and understanding.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanocyclohexanecarboxylic acid (1.0 eq).
- **Solvent and Catalyst:** Add an excess of methanol (MeOH, ~20-30 eq), which serves as both the solvent and the reactant. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05-0.1 eq) dropwise while stirring. **Causality:** The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
- **Heating:** Heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). **Causality:** Heating

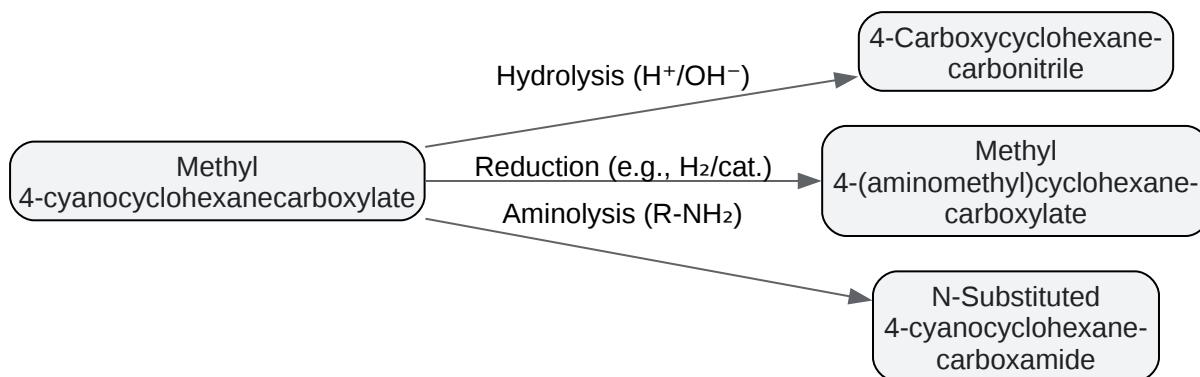
provides the necessary activation energy to overcome the reaction barrier, driving the equilibrium towards the ester product.

- **Workup - Neutralization:** After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Causality: The basic NaHCO_3 neutralizes the acidic catalyst and any unreacted carboxylic acid, quenching the reaction.
- **Workup - Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes). Combine the organic layers. Causality: The ester product is significantly more soluble in the organic solvent than in the aqueous phase, allowing for its separation from inorganic salts and methanol.
- **Purification:** Dry the combined organic layers over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure **Methyl 4-cyanocyclohexanecarboxylate**.
- **Characterization:** Confirm the identity and purity of the final product using NMR spectroscopy (^1H and ^{13}C), IR spectroscopy, and mass spectrometry.

Reactivity Profile

The molecule's utility stems from the orthogonal reactivity of its two functional groups.

- **Ester Group:** Can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides via reaction with amines.
- **Nitrile Group:** Can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or more commonly, reduced to a primary amine (e.g., using LiAlH_4 or catalytic hydrogenation). This amine serves as a crucial handle for further functionalization.



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Caption: Key chemical transformations of the title compound.

Spectroscopic Signature

Characterization of **Methyl 4-cyanocyclohexanecarboxylate** relies on standard spectroscopic techniques. The expected spectral data provides a fingerprint for verifying its synthesis and purity.

- **^1H NMR Spectroscopy:** The spectrum would be complex due to the cyclohexane ring protons. Key expected signals include:
 - A singlet around δ 3.7 ppm corresponding to the three protons of the methyl ester ($-\text{OCH}_3$).
 - A series of multiplets between δ 1.5-2.5 ppm for the ten protons on the cyclohexane ring. The exact chemical shifts and coupling patterns will depend on the cis/trans isomeric ratio and the specific conformation.^{[7][8]}
- **^{13}C NMR Spectroscopy:** The spectrum should display all nine unique carbon atoms.
 - A signal around δ 175 ppm for the ester carbonyl carbon ($\text{C}=\text{O}$).
 - A signal around δ 122 ppm for the nitrile carbon ($\text{C}\equiv\text{N}$).

- A signal around δ 52 ppm for the methyl ester carbon (-OCH₃).
- Several signals in the δ 25-45 ppm range for the sp³ hybridized carbons of the cyclohexane ring.[9]
- Infrared (IR) Spectroscopy:
 - A strong, sharp absorption band around 2240 cm⁻¹, characteristic of the C≡N stretching vibration.
 - A strong, sharp absorption band around 1730 cm⁻¹, characteristic of the C=O stretching vibration of the saturated ester.[9]
- Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 167.

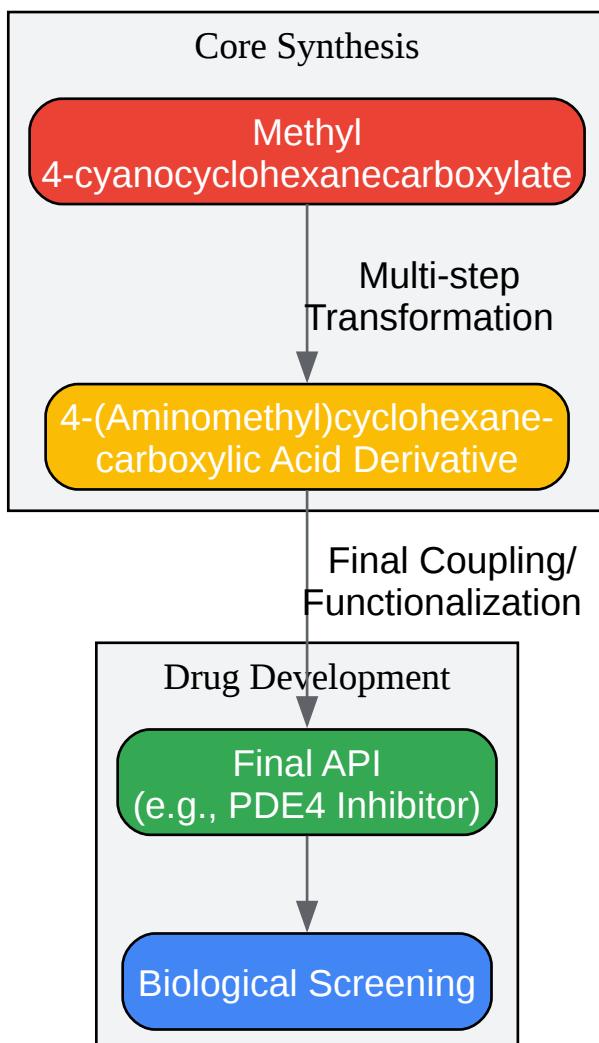
Applications in Drug Discovery and Development

The true value of **Methyl 4-cyanocyclohexanecarboxylate** is realized in its application as a strategic building block for novel therapeutics. Its bifunctional nature and saturated core are highly desirable features in modern drug design.

Role as a Versatile Synthetic Intermediate

The molecule serves as a precursor to 1,4-disubstituted cyclohexanes bearing amine and carboxylic acid functionalities, which are common pharmacophores. For instance, reduction of the nitrile to an amine yields methyl 4-(aminomethyl)cyclohexanecarboxylate, a precursor to tranexamic acid derivatives.[10] Hydrolysis of the ester provides 4-cyanocyclohexanecarboxylic acid.

A notable application is in the synthesis of inhibitors for phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). Patent literature describes the use of 4-cyanocyclohexanecarboxylic acid as a key intermediate in the preparation of potent PDE4 inhibitors.[11]



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Caption: Role as an intermediate in a drug discovery workflow.

The Cyclohexane Ring as a Bioisostere

In medicinal chemistry, a common strategy is to replace aromatic rings (e.g., a phenyl ring) with saturated carbocyclic scaffolds like cyclohexane. This is known as bioisosterism. The cyclohexane ring in **Methyl 4-cyanocyclohexanecarboxylate** provides a three-dimensional, non-planar scaffold that can improve several key drug-like properties:

- Increased Solubility: Replacing a flat, hydrophobic aromatic ring with a saturated ring can disrupt crystal packing and improve aqueous solubility.

- Improved Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Saturated rings are generally more metabolically robust, leading to a longer half-life in the body.
- Enhanced Target Binding: The defined three-dimensional geometry of the cyclohexane ring can lead to more specific and higher-affinity interactions with the protein target.[12][13]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific Material Safety Data Sheet (MSDS) for **Methyl 4-cyanocyclohexanecarboxylate** may vary by supplier, general guidelines based on similar chemicals apply.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[14][15]
- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Ground and bond containers when transferring material to prevent static discharge.[16][17]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Recommended storage is refrigerated (2-8°C).[2]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.[14]
 - Skin: Wash off with soap and plenty of water while removing contaminated clothing.[16]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[14]

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